

# Application Notes and Protocols: PS-1145 in Combination with Chemotherapy Agents

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Compound of Interest		
Compound Name:	PS-1145	
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### Introduction

**PS-1145** is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and resistance to therapy. By inhibiting IKK, **PS-1145** blocks the activation of NF-κB, making it a promising agent for cancer therapy, particularly in combination with conventional chemotherapy. These application notes provide a summary of the preclinical rationale and protocols for combining **PS-1145** with bortezomib, imatinib, and docetaxel.

### Mechanism of Action: PS-1145 and NF-кВ Signaling

The NF- $\kappa$ B transcription factors are held inactive in the cytoplasm by inhibitor of  $\kappa$ B ( $I\kappa$ B) proteins. Upon stimulation by various signals, the IKK complex phosphorylates  $I\kappa$ B, targeting it for ubiquitination and proteasomal degradation. This releases NF- $\kappa$ B to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. **PS-1145** specifically inhibits the catalytic activity of  $I\kappa$ B, preventing  $I\kappa$ B $\alpha$  phosphorylation and degradation, thereby blocking NF- $\kappa$ B activation.

Caption: **PS-1145** inhibits the IKK complex, preventing NF-kB activation.



# PS-1145 in Combination with Bortezomib for Multiple Myeloma

Rationale: Bortezomib, a proteasome inhibitor, is a standard therapy for multiple myeloma. While it can induce apoptosis, some tumor cells develop resistance, partly through the activation of the NF-kB pathway. Studies have shown that bortezomib can paradoxically lead to the activation of NF-kB by stimulating the IKKß pathway.[1][2] Combining bortezomib with an IKK inhibitor like **PS-1145** can block this pro-survival signaling, thereby enhancing bortezomib-induced cytotoxicity.[1]

#### Quantitative Data Summary:

While specific quantitative data for the direct combination of **PS-1145** and bortezomib is not readily available in the public domain, studies with other specific IKK $\beta$  inhibitors like MLN120B have demonstrated a significant enhancement of bortezomib-induced cytotoxicity in multiple myeloma cell lines in a dose-dependent manner.[1]

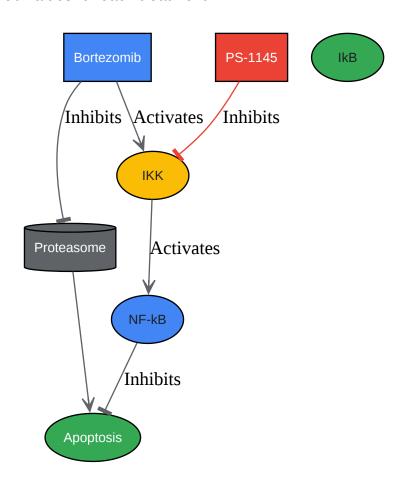
Cell Line	Treatment	Effect	Reference
RPMI 8226	MLN120B + Bortezomib	Enhanced cytotoxicity	[1]
Primary MM Cells	MLN120B + Bortezomib	Significantly enhanced cytotoxicity	[1]

#### Experimental Protocol: In Vitro Cytotoxicity Assay

- Cell Culture: Culture multiple myeloma cell lines (e.g., RPMI 8226, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Drug Preparation: Prepare stock solutions of PS-1145 (in DMSO) and bortezomib (in saline).
   Dilute to desired concentrations in culture medium just before use.
- Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10<sup>4</sup> cells/well and allow them to attach overnight.



- Treatment: Treat cells with varying concentrations of PS-1145, bortezomib, or the combination of both for 48 hours. Include a vehicle control (DMSO).
- Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL)
  to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and
  measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
   Determine the IC50 values for each treatment.



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Caption: **PS-1145** potentiates bortezomib-induced apoptosis.

# PS-1145 in Combination with Imatinib for Chronic Myeloid Leukemia (CML)



Rationale: Imatinib, a BCR-ABL tyrosine kinase inhibitor, is the standard of care for CML. However, resistance to imatinib can develop, often due to mutations in the BCR-ABL kinase domain or activation of alternative survival pathways, including the NF-kB pathway.[3] Inhibition of the IKK/NF-kB pathway with agents like **PS-1145** has been shown to induce apoptosis in both imatinib-sensitive and imatinib-resistant CML cells, suggesting a promising combination strategy to overcome resistance.[4][5]

#### Quantitative Data Summary:

Studies using the IKK2 inhibitor AS602868 have demonstrated its efficacy in CML cells.

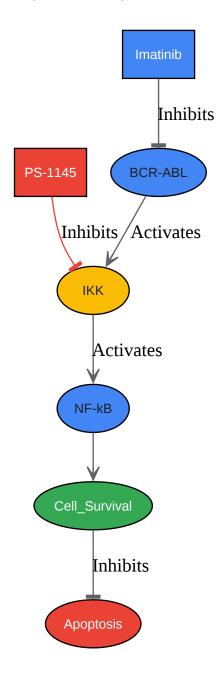
Cell Line	Treatment	IC50	Effect	Reference
LAMA84 (Imatinib- sensitive)	AS602868	3-4 μΜ	Growth inhibition	[4]
LAMA84 (Imatinib- resistant)	AS602868	1-2 μΜ	Induction of death	[4]
BaF3-Bcr-Abl (Imatinib- resistant)	AS602868	1-2 μΜ	Induction of death	[4]
Primary CML cells (Imatinib-resistant)	AS602868	Not specified	Inhibition of proliferation and colony formation	[4][5]

#### Experimental Protocol: Colony Formation Assay

- Cell Preparation: Isolate mononuclear cells from the bone marrow of CML patients by Ficoll-Paque density gradient centrifugation.
- Drug Preparation: Prepare stock solutions of PS-1145 and imatinib in DMSO.
- Colony Culture: Plate 1 x 10<sup>5</sup> cells/mL in methylcellulose medium (e.g., MethoCult H4230) containing appropriate cytokines.



- Treatment: Add PS-1145, imatinib, or the combination to the cultures at various concentrations.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14 days.
- Colony Counting: Score the number of colonies (aggregates of >40 cells) under an inverted microscope.
- Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect on hematopoietic colony formation.





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Caption: **PS-1145** and Imatinib target parallel survival pathways.

## PS-1145 in Combination with Docetaxel for Prostate Cancer

Rationale: Docetaxel is a standard first-line chemotherapy for metastatic castration-resistant prostate cancer (mCRPC).[6] However, the development of resistance is a major clinical challenge. The NF-kB pathway is often constitutively active in prostate cancer and is implicated in resistance to chemotherapy by promoting cell survival and inhibiting apoptosis.[7][8] Combining docetaxel with an IKK inhibitor like **PS-1145** is hypothesized to sensitize prostate cancer cells to docetaxel-induced apoptosis and overcome resistance.

#### Quantitative Data Summary:

While direct studies on the combination of **PS-1145** and docetaxel are limited, studies on combining docetaxel with other agents that induce apoptosis provide a strong rationale. For example, the combination of docetaxel with an AURKA inhibitor has been shown to sensitize prostate cancer cells to docetaxel.[9]

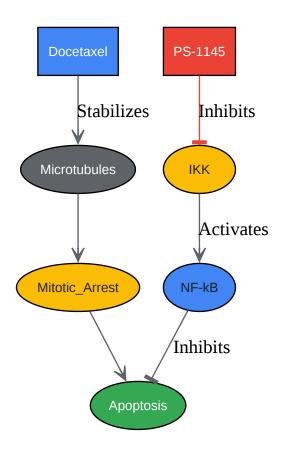
Cell Line	Treatment	Effect	Reference
DU145	AURKA inhibitor + Docetaxel	Sensitized cells to docetaxel treatment	[9]
PC-3	MSeC + Docetaxel	Synergistic inhibition of cell growth	[8]

Experimental Protocol: In Vivo Tumor Xenograft Study

- Cell Line and Animals: Use androgen-independent prostate cancer cell lines (e.g., PC-3, DU145). Implant 1 x 10<sup>6</sup> cells subcutaneously into the flank of male nude mice.
- Tumor Growth: Monitor tumor growth by caliper measurements. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.



- Drug Formulation and Administration: Formulate **PS-1145** for intraperitoneal (i.p.) injection and docetaxel for intravenous (i.v.) injection.
- Treatment Schedule: Administer **PS-1145** (e.g., 50 mg/kg, i.p., daily), docetaxel (e.g., 10 mg/kg, i.v., once a week), and the combination of both. Include a vehicle control group. Treat for 3-4 weeks.
- Monitoring: Monitor tumor volume and body weight twice a week.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
- Data Analysis: Compare the tumor growth inhibition and final tumor weights between the treatment groups.



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Caption: **PS-1145** enhances docetaxel-induced apoptosis by inhibiting NF-kB.



### Conclusion

The preclinical data strongly support the combination of the IKK inhibitor **PS-1145** with standard chemotherapy agents like bortezomib, imatinib, and docetaxel. By targeting the prosurvival NF-kB pathway, **PS-1145** has the potential to enhance the efficacy of these agents and overcome mechanisms of drug resistance. The provided protocols offer a framework for further investigation of these promising combination therapies in a research setting.

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